![molecular formula C34H46ClN3O5 B14795537 N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride](/img/structure/B14795537.png)
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its intricate structure, which includes multiple functional groups such as methoxy, isoquinoline, and acridine moieties. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Moiety: This is typically achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Acridine Moiety: This step involves the cyclization of an appropriate precursor, often through a Friedländer synthesis, where a 2-aminobenzophenone derivative reacts with a ketone.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and acridine moieties through a series of condensation reactions, often facilitated by coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
作用机制
The mechanism of action of N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Elacridar: N-[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide.
Donepezil: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine.
Uniqueness
Compared to similar compounds, N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride stands out due to its unique combination of functional groups. This allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C34H46ClN3O5 |
|---|---|
分子量 |
612.2 g/mol |
IUPAC 名称 |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H45N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h10-13,18-19,25-28,31-32,36H,4-9,14-17,20H2,1-3H3,(H,35,39);1H |
InChI 键 |
RFPLRESDFKSXLW-UHFFFAOYSA-N |
规范 SMILES |
COC1CCCC2C1NC3C(C2=O)CCCC3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


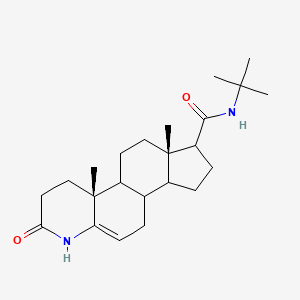
![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)

![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B14795469.png)
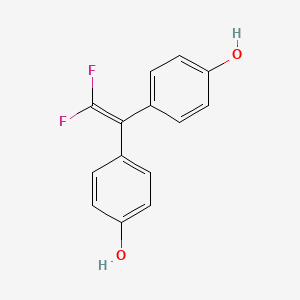
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)
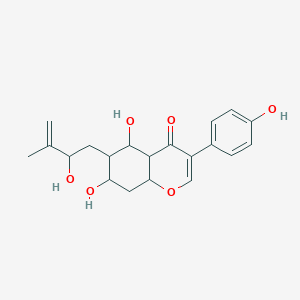
![3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol](/img/structure/B14795512.png)

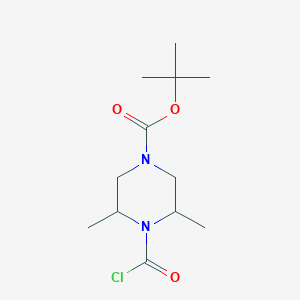
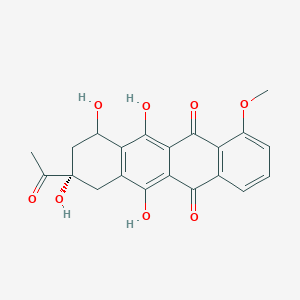

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)
![1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)
